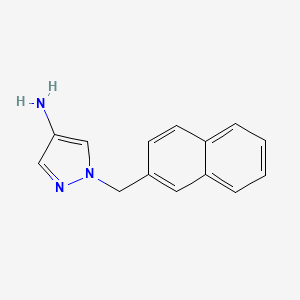

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine

描述

Historical Context of Pyrazole Derivatives in Organic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans and subsequently named the first synthesized compound antipyrine. Knorr's initial investigations began as an attempt to synthesize quinoline derivatives with antipyretic activity, but accidentally resulted in the formation of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry.

The term "pyrazole" was officially coined by Ludwig Knorr in 1883 to describe this class of simple aromatic ring organic compounds belonging to the heterocyclic series. Pyrazoles are characterized by their distinctive 5-membered ring structure composed of three carbon atoms and two nitrogen atoms positioned in adjacent locations, creating a unique electronic environment that contributes to their diverse chemical reactivity. Following Knorr's initial breakthrough, the field experienced significant expansion with the development of various synthetic methodologies, most notably the classical Knorr synthesis involving the condensation of 1,3-diketones with hydrazine derivatives.

The historical trajectory of pyrazole chemistry took a particularly important turn in 1898 when German chemist Hans von Pechmann developed an alternative classical method for pyrazole synthesis using acetylene and diazomethane. This synthetic advancement provided researchers with additional tools for constructing pyrazole rings under different reaction conditions, thereby expanding the scope of accessible pyrazole derivatives. The evolution of synthetic methodologies continued throughout the early 20th century, with researchers developing increasingly sophisticated approaches for introducing various substituents onto the pyrazole core structure.

A significant milestone in pyrazole chemistry occurred in 1954 when Japanese researchers Kosuge and Okeda achieved the first isolation of naturally occurring pyrazole derivatives. Prior to their groundbreaking discovery, the scientific community believed that pyrazoles could not be obtained from natural sources, classifying them exclusively as synthetic heterocycles. The researchers successfully isolated 3-ylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family from tropical Asia, which demonstrated antimicrobial activity. Subsequently, they also isolated levo-β-(1-pyrazolyl)alanine, an amino acid derivative, from watermelon seeds (Citrullus Vulgaris), further establishing the natural occurrence of pyrazole-containing compounds.

The development of 4-aminopyrazole derivatives represents a specialized branch within pyrazole chemistry that gained prominence starting in the 1970s. Research has demonstrated that molecules containing the 4-aminopyrazole structural motif exhibit interesting anticonvulsant properties, leading to extensive investigation of their pharmacological potential. The unique positioning of the amino group at the 4-position of the pyrazole ring creates distinct electronic and steric environments that differentiate these compounds from their 3-amino and 5-amino counterparts in terms of biological activity and chemical reactivity.

Contemporary research in pyrazole chemistry has emphasized the importance of N-substituted derivatives, particularly those containing aromatic substituents that can modulate the electronic properties of the heterocyclic core. The introduction of naphthylmethyl substituents represents a sophisticated approach to structural modification, combining the planar aromatic character of naphthalene with the flexibility provided by the methylene linker. This structural arrangement allows for optimized π-π interactions while maintaining sufficient conformational freedom for molecular recognition processes.

Structural Significance of Naphthylmethyl Substitutions

The incorporation of 2-naphthylmethyl substituents into 4-aminopyrazole structures introduces several distinctive structural features that significantly influence the compound's chemical and physical properties. The naphthalene moiety, consisting of two fused benzene rings, provides an extended π-electron system that enhances aromatic stacking interactions and contributes to increased hydrophobic character compared to simpler phenyl-substituted analogues. Research has demonstrated that larger aromatic systems, such as naphthalene, exhibit superior stacking abilities compared to smaller aromatic structures, with the overall order of stacking ability showing naphthalene as significantly more effective than benzene or single aromatic rings.

The positioning of the naphthyl group at the 2-position rather than the 1-position creates important steric and electronic differences that influence molecular behavior. The 2-naphthyl configuration allows for more favorable geometric arrangements when the molecule participates in intermolecular interactions, as the substitution pattern provides optimal spacing between the aromatic system and the pyrazole ring. This structural arrangement contrasts with 1-naphthyl substitution patterns, where steric hindrance between the naphthalene system and the heterocyclic core may restrict conformational flexibility and influence molecular recognition processes.

The methylene linker connecting the naphthalene system to the pyrazole nitrogen atom serves multiple important structural functions. This single carbon bridge provides sufficient flexibility to allow the naphthyl group to adopt various orientations relative to the pyrazole plane, enabling conformational adjustments that optimize intermolecular interactions. Simultaneously, the methylene group maintains adequate rigidity to preserve the spatial relationship between the two aromatic systems, ensuring that beneficial electronic effects are maintained while allowing for dynamic molecular behavior.

Analysis of the electronic characteristics reveals that naphthylmethyl substitutions significantly influence the electron density distribution within the pyrazole ring system. The electron-rich naphthalene moiety can participate in conjugative interactions with the pyrazole nitrogen atom, modulating the basicity and nucleophilicity of the heterocyclic core. This electronic modulation is particularly important for 4-aminopyrazole derivatives, where the amino group's reactivity can be fine-tuned through substituent effects transmitted via the ring system.

Comparative studies with other aromatic substitutions have demonstrated the unique advantages of naphthylmethyl groups in terms of molecular recognition and binding affinity. Research involving aromatic stacking interactions has shown that naphthalene-containing structures exhibit enhanced binding strength compared to phenyl analogues, particularly in systems where π-π interactions play dominant roles. The increased surface area and extended aromatic character of naphthalene contribute to stronger solvophobic effects and more favorable entropic contributions to binding processes.

The structural arrangement in this compound creates opportunities for intramolecular interactions that can stabilize specific conformations and influence the compound's overall three-dimensional structure. The amino group at the 4-position of the pyrazole ring can potentially interact with the π-electron system of the naphthyl group through N-H···π interactions, contributing to conformational preferences that optimize the spatial arrangement of functional groups.

Table 1: Structural Comparison of Naphthylmethyl-Substituted Pyrazoles

The hydrophobic character imparted by the naphthylmethyl substitution significantly influences the compound's interaction with biological membranes and protein binding sites. Studies have shown that hydrophobicity at the nanoscale is strongly influenced by both chemistry and topography, with curved nonpolar surfaces exhibiting enhanced hydrophobic character compared to flat aromatic systems. The three-dimensional arrangement of the naphthyl group relative to the pyrazole core creates complex surface topography that can enhance binding affinity through optimized hydrophobic interactions.

The structural significance of naphthylmethyl substitutions extends beyond simple electronic effects to encompass important considerations regarding molecular flexibility and conformational dynamics. The rotational freedom around the nitrogen-methylene bond allows the naphthyl group to explore various orientations, potentially accessing binding conformations that maximize complementarity with target sites. This conformational flexibility, combined with the rigidity of the naphthalene system itself, creates an optimal balance between binding specificity and adaptability that distinguishes naphthylmethyl-substituted compounds from more rigid or more flexible alternatives.

属性

IUPAC Name |

1-(naphthalen-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-8-16-17(10-14)9-11-5-6-12-3-1-2-4-13(12)7-11/h1-8,10H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZXGPSTHQHMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The preparation of 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine typically involves:

- Construction of the pyrazole core via cyclization reactions.

- Introduction of the 2-naphthylmethyl substituent at the N-1 position.

- Installation or preservation of the amino group at the 4-position of the pyrazole ring.

Pyrazole Ring Formation

One common approach to pyrazole synthesis is the condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example:

- Starting from diethyl malonate derivatives, cyclization with hydrazine under reflux conditions yields 1H-pyrazole-3-carboxylate intermediates.

- Subsequent functional group transformations allow for selective substitution at the pyrazole ring.

Introduction of the 2-Naphthylmethyl Group

The 2-naphthylmethyl substituent can be introduced by alkylation of the pyrazole nitrogen. This is typically achieved by:

- Reacting the pyrazole intermediate with 2-(bromomethyl)naphthalene or a similar electrophilic naphthylmethyl halide under basic conditions to afford the N-1 substituted pyrazole.

- The alkylation step requires careful control to ensure regioselectivity and avoid over-alkylation.

Amino Group Installation at the 4-Position

The amino group at the 4-position of the pyrazole can be introduced or retained by:

- Using hydrazine derivatives that already contain an amino substituent or protecting groups that can be removed post-cyclization.

- Alternatively, halogenation at the 4-position followed by nucleophilic substitution with ammonia or amines can install the amino group.

Representative Preparation Method (Stepwise)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Diethyl malonate + hydrazine, reflux | 5-substituted 1H-pyrazole-3-carboxylate |

| 2 | Halogenation | N-Chlorosuccinimide (NCS) | Chlorinated pyrazole intermediate |

| 3 | Reduction | LiAlH4 | Conversion of ester to alcohol |

| 4 | Bromination | PBr3 or Br2 | Formation of bromomethyl intermediate |

| 5 | N-Alkylation | Reaction with 2-(bromomethyl)naphthalene + base | Formation of 1-(2-naphthylmethyl) pyrazole |

| 6 | Amination or substitution | Ammonia or amine nucleophile | Installation of amino group at 4-position |

This sequence is adapted from related pyrazole syntheses and functionalizations reported in the literature.

Analytical and Spectroscopic Characterization

- The intermediates and final product are characterized by mass spectrometry (MS), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), confirming the molecular structures and substitution patterns.

- The yields for each step are typically moderate to good, with halogenation and alkylation steps requiring optimization to maximize regioselectivity and purity.

Research Findings and Optimization Notes

- The pyrazole ring formation under reflux with hydrazine is efficient and reproducible.

- Halogenation with NCS is selective and provides a good handle for further nucleophilic substitution.

- Reduction and bromination steps are critical for preparing the alkylating agent for N-1 substitution.

- Alkylation with 2-naphthylmethyl halides requires controlled conditions to prevent side reactions.

- Amination at the 4-position can be performed either before or after N-alkylation depending on the stability of intermediates.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine + diethyl malonate | Reflux | 70-85 | Two-step process |

| Halogenation | NCS | Room temp | Good | Selective chlorination |

| Reduction | LiAlH4 | 0-40 °C | High | Converts ester to alcohol |

| Bromination | PBr3 or Br2 | 0-25 °C | Moderate | Generates bromomethyl intermediate |

| N-Alkylation | 2-(bromomethyl)naphthalene + base | Reflux or RT | Moderate | Requires base for deprotonation |

| Amination | Ammonia or amine nucleophile | RT to reflux | Variable | Nucleophilic substitution |

化学反应分析

Types of Reactions: 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines or alcohols.

科学研究应用

Medicinal Chemistry

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine has been explored for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The naphthylmethyl group may enhance binding affinity to target proteins, which is crucial in the design of anticancer drugs .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to decreased production of pro-inflammatory mediators.

Biological Studies

The compound is also significant in biological research due to its ability to interact with various biomolecules.

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, which is vital for understanding metabolic pathways and developing enzyme-targeted therapies .

- Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it useful in studying protein-ligand interactions, which are critical for drug design and development.

Industrial Applications

In addition to its medicinal and biological significance, this compound has potential applications in the chemical industry.

- Synthesis of Specialty Chemicals : The compound can serve as an intermediate in the synthesis of more complex organic molecules, which are valuable in various industrial applications.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In another research project, the inhibitory effects of this compound on COX enzymes were evaluated. The findings revealed a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular properties and biological activity. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance stability and may modulate target binding .

- Steric Bulk : Bulky substituents like naphthyl or benzyl groups improve interactions with hydrophobic protein pockets but may limit binding to smaller active sites .

Anticancer Potential

- The naphthyl group may enhance π-π stacking with kinase domains .

- N4-[1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide (52): A GLUT1 inhibitor () demonstrates the importance of arylalkyl substituents in targeting metabolic pathways .

Anti-Inflammatory Activity

- Compounds with p-tolyl groups () showed superior TNF-α inhibition compared to isomers or bulkier substituents, highlighting the role of substituent positioning .

生物活性

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential biological activities, particularly within medicinal chemistry. The unique structure, featuring a pyrazole ring and a naphthyl group, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Other Pyrazole Derivatives |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain derivatives could reduce these cytokine levels significantly compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | TNF-α: 61% | Dexamethasone |

| IL-6: 76% |

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, with some showing promising results in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions, which facilitate binding to enzymes or receptors involved in inflammatory responses and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates. The study found that modifications on the naphthyl group significantly enhanced antibacterial activity, with the compound exhibiting a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Assessment

Another research article focused on evaluating the anti-inflammatory effects of various pyrazole derivatives in vivo using carrageenan-induced paw edema models in rats. Results indicated that compounds similar to this compound reduced edema significantly, supporting its potential use as an anti-inflammatory agent .

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., THF/water mixtures) to improve solubility of intermediates .

How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) during structural confirmation?

Answer:

- NMR Analysis : Compare chemical shifts of the naphthylmethyl group (δ ~4.5–5.5 ppm for CH2 protons) and pyrazole protons (δ ~7.5–8.5 ppm) to literature benchmarks .

- HRMS Validation : Ensure molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ at 215.1294 for C14H14N4) .

- X-ray Crystallography : For ambiguous cases, crystallize the compound and compare unit cell parameters with SHELX-refined structures .

Q. Contradiction Mitigation :

- Re-purify samples via column chromatography (e.g., ethyl acetate/hexane gradients) to remove impurities affecting spectral clarity .

What methodologies are recommended for assessing the purity of this compound, and how can contaminants be identified?

Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradients; target >95% purity with UV detection at 254 nm .

- Mass Spectrometry : Screen for byproducts (e.g., deaminated derivatives or Boc-protected impurities) using high-resolution LC-MS .

- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Q. Common Contaminants :

- Unreacted starting materials (e.g., naphthylmethyl bromide).

- Hydrolyzed intermediates (e.g., pyrazole-4-carboxylic acid) .

How can researchers design pharmacological evaluations for this compound, particularly in oncology?

Answer:

- Target Selection : Prioritize kinases (e.g., FLT3 or JAK2) based on structural analogs like N-[7-(4-fluoro-2-methoxyphenyl)-thienopyrimidinyl]-pyrazol-4-amine, which showed activity in acute myeloid leukemia .

- In Vitro Assays :

- Dose-response curves (IC50) in cancer cell lines (e.g., MV4-11 leukemia cells).

- Apoptosis markers (Annexin V/PI staining) .

- In Vivo Models : Use xenograft mice with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. Advanced Considerations :

- Assess metabolic stability using liver microsomes .

- Evaluate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®).

What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (P261/P271) .

- Spill Management : Absorb with vermiculite or sand, and dispose as hazardous waste (P405/P501) .

Q. Storage :

How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound?

Answer:

Q. Validation :

What analytical techniques are suitable for studying degradation products under stressed conditions?

Answer:

Q. Stability Criteria :

How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Potential Causes & Solutions :

Q. Yield Improvement :

- Scale reactions under microwave irradiation (100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。